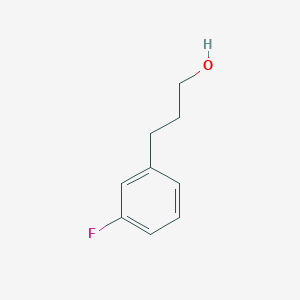

3-(3-Fluorophenyl)propan-1-OL

描述

Structure

3D Structure

属性

IUPAC Name |

3-(3-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWCHEGRBQAVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565822 | |

| Record name | 3-(3-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156868-83-6 | |

| Record name | 3-(3-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Fluorophenyl Propan 1 Ol and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chemistry.coachresearchgate.net For 3-(3-Fluorophenyl)propan-1-ol, the primary disconnection strategies involve breaking the carbon-carbon or carbon-oxygen bonds.

A logical disconnection is the C-O bond of the primary alcohol, leading back to a corresponding alkyl halide or other electrophilic species and a hydroxide (B78521) equivalent. However, a more common and versatile approach is to disconnect one of the C-C bonds in the propyl chain.

Key Disconnections:

Disconnection of the C1-C2 bond: This disconnection points to a two-carbon synthon and a one-carbon synthon. A practical application of this would be the reaction of a 3-fluorobenzyl Grignard reagent with ethylene oxide.

Disconnection of the C2-C3 bond: This strategy suggests the reaction of a 3-fluorophenylacetylide with formaldehyde, followed by reduction.

Functional Group Interconversion (FGI): A powerful retrosynthetic tool is to transform the target functional group into another that can be more readily synthesized. In this case, the primary alcohol can be envisioned as the reduction product of a carboxylic acid, ester, or aldehyde. researchgate.netegrassbcollege.ac.in This leads to precursors such as 3-(3-fluorophenyl)propanoic acid, its esters, or 3-(3-fluorophenyl)propanal. This is often the most practical and widely employed approach.

| Disconnection Strategy | Precursors | Synthetic Reaction |

| C-O Bond | 3-(3-Fluorophenyl)propyl bromide | Hydrolysis |

| C1-C2 Bond | 3-Fluorobenzyl magnesium bromide + Ethylene oxide | Grignard Reaction |

| C2-C3 Bond | 3-Fluorophenylacetylene + Formaldehyde | Alkynylation/Reduction |

| Functional Group Interconversion (FGI) | 3-(3-Fluorophenyl)propanoic acid / ester / aldehyde | Reduction |

Established Synthetic Routes

Several well-established methods are utilized for the synthesis of this compound, primarily revolving around the reduction of carbonyl precursors.

The reduction of carbonyl compounds is a cornerstone of organic synthesis for the preparation of alcohols. nih.gov For this compound, suitable precursors include 3-(3-fluorophenyl)propanoic acid, its corresponding esters (e.g., ethyl or methyl esters), and 3-(3-fluorophenyl)propanal.

Catalytic hydrogenation offers a clean and efficient method for the reduction of carbonyl groups. This process typically involves the use of a metal catalyst, such as palladium, platinum, or ruthenium, under an atmosphere of hydrogen gas. researchgate.netsemanticscholar.org For the reduction of 3-(3-fluorophenyl)propanoic acid or its esters to the corresponding alcohol, more forcing conditions (higher pressures and temperatures) are generally required compared to the hydrogenation of aldehydes or ketones. mdpi.com

The hydrogenation of 3-phenylpropionitrile over a palladium on carbon (Pd/C) catalyst can also lead to the formation of 3-phenyl-1-propanol as a byproduct, alongside the primary product 3-phenylpropylamine. acs.org This occurs through the hydrolysis of an intermediate imine to the corresponding aldehyde, which is then reduced. acs.org

| Precursor | Catalyst | Conditions | Product |

| 3-(3-Fluorophenyl)propanoic acid | Ru-based catalysts | High pressure H₂, elevated temperature | This compound |

| Ethyl 3-(3-fluorophenyl)propanoate | Copper chromite | High pressure H₂, high temperature | This compound |

| 3-(3-Fluorophenyl)propanal | Pd/C | H₂ (1 atm), room temperature | This compound |

Metal hydride reagents are widely used for the reduction of carbonyl compounds due to their high efficiency and selectivity. rushim.ru Sodium borohydride (NaBH₄) is a mild reducing agent that is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols. nih.govresearchgate.net The reduction of 3-(3-fluorophenyl)propanal with NaBH₄ in an alcoholic solvent like ethanol or methanol (B129727) provides a straightforward and high-yielding route to this compound.

For the reduction of carboxylic acids and esters, a more powerful reducing agent is typically required. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing these functional groups to primary alcohols. researchgate.net The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107).

| Precursor | Reagent | Solvent | Product |

| 3-(3-Fluorophenyl)propanal | Sodium Borohydride (NaBH₄) | Ethanol/Methanol | This compound researchgate.net |

| 3-(3-Fluorophenyl)propanoic acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | This compound |

| Methyl 3-(3-fluorophenyl)propanoate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | This compound |

Palladium-catalyzed reactions have emerged as powerful tools for the construction of complex molecules. researchgate.netmdpi.com Multicomponent reactions, where three or more reactants combine in a single operation, are particularly attractive for their efficiency. researchgate.net While a direct multicomponent synthesis of this compound is not prominently described, related methodologies for the synthesis of substituted propanols exist. For instance, palladium-catalyzed reactions involving aryl halides, alkenes, and a source of carbon monoxide can lead to the formation of functionalized propanol (B110389) derivatives after a subsequent reduction step.

Recent advancements have also shown palladium-catalyzed α-arylation of 3-aryl-1-indanones, which are structurally related to the target molecule, highlighting the utility of palladium catalysis in synthesizing aryl-substituted carbon skeletons. nih.gov

While this compound is achiral, the synthesis of chiral analogs, where a stereocenter is introduced into the propanol chain, is of significant interest in pharmaceutical development. rochester.edunih.govscience.gov Biocatalysis, particularly the use of enzymes, offers a highly selective method for obtaining enantiomerically pure compounds.

Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. researchgate.net For example, in the synthesis of chiral 3-chloro-1-arylpropan-1-ols, lipase (B570770) from Pseudomonas fluorescens can be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net Subsequent hydrolysis of the enriched ester, often catalyzed by a different lipase such as one from Candida rugosa, can yield the other enantiomer of the alcohol with high enantiomeric excess. researchgate.net This methodology can be adapted for the resolution of chiral analogs of this compound.

| Method | Enzyme | Reaction | Outcome |

| Kinetic Resolution | Lipase (e.g., from Pseudomonas fluorescens) | Enantioselective acylation of a racemic chiral analog | Separation of enantiomers |

| Hydrolysis | Lipase (e.g., from Candida rugosa) | Enantioselective hydrolysis of an enriched ester | Access to the other enantiomer |

Nucleophilic Substitution Reactions Involving Fluorinated Aromatics

The synthesis of precursors for this compound can involve nucleophilic substitution reactions on fluorinated aromatic rings. However, the fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution (SNA_r) unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions.

A more common approach to introduce the 3-fluorophenyl moiety is through organometallic coupling reactions or by starting with a commercially available 3-fluoro-substituted aromatic compound. For instance, a Grignard reagent prepared from a 3-fluorobromobenzene could react with a suitable three-carbon electrophile, such as an epoxide or an aldehyde, to form the carbon skeleton of this compound.

Alternatively, precursors like 3-fluorocinnamic acid can be synthesized via reactions such as the Perkin or Knoevenagel condensation of 3-fluorobenzaldehyde with acetic anhydride (B1165640) or malonic acid, respectively. Subsequent reduction of the carboxylic acid and the double bond would yield the desired racemic this compound, which can then be resolved.

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry offer promising new avenues for the synthesis of this compound and its derivatives. These innovative methods focus on late-stage functionalization and the use of novel catalytic systems to improve efficiency and selectivity.

Transition-Metal-Catalyzed Fluorination of Aryl Alcohols

Late-stage fluorination, the introduction of a fluorine atom into a complex molecule at a late step in the synthesis, is a highly desirable strategy. Transition-metal-catalyzed methods are being developed to achieve this. While the direct fluorination of an aryl C-H bond in a molecule like 3-phenylpropan-1-ol is challenging, methods for the conversion of other functional groups, such as phenols or aryl halides, to aryl fluorides are more established.

For instance, palladium-catalyzed fluorination of aryl triflates or bromides using fluoride (B91410) sources like CsF or AgF has been demonstrated. This could be a potential route if a precursor with a suitable leaving group at the 3-position of the phenyl ring is available.

Photoredox and Nickel Dual Catalysis for Asymmetric Arylation

The combination of photoredox catalysis and nickel catalysis has emerged as a powerful tool for cross-coupling reactions under mild conditions. This dual catalytic system can be applied to the asymmetric arylation of sp3-hybridized carbons. In the context of synthesizing this compound, this methodology could potentially be used to couple a 3-fluorophenyl group with a three-carbon building block containing a hydroxyl group.

For example, an asymmetric arylation of a propan-1-ol derivative could be envisioned, where a C-H bond is functionalized with a 3-fluorophenyl group. While specific applications to this target molecule are yet to be reported, the broad scope of this methodology suggests its potential applicability.

Metal-Free Alcohol Functionalization (e.g., Fluoride-Mediated Processes)

There is a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. For fluorination, reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are commonly used for electrophilic fluorination. While direct C-H fluorination of unactivated aromatic rings is often unselective, directed C-H fluorination can provide better control.

Furthermore, fluoride-mediated processes can be used for various transformations. For instance, fluoride ions can act as a base or a nucleophile in different reaction settings. While not directly a fluorination method for the aromatic ring, fluoride-mediated reactions could be employed in the synthesis of precursors or in the manipulation of protecting groups during the synthesis of this compound.

Purification and Isolation Techniques for High-Purity Synthesis

The synthesis of this compound to a high degree of purity necessitates effective purification and isolation techniques to remove unreacted starting materials, catalysts, byproducts, and other impurities. The choice of method is contingent upon the nature of the impurities, the scale of the reaction, and the desired final purity of the compound. Common techniques employed in the synthesis of phenylpropanols and their derivatives include distillation, column chromatography, and extractive work-ups. For certain precursors, derivatization followed by regeneration can be a highly effective purification strategy.

Distillation

Vacuum distillation is a primary method for the purification of thermally stable, liquid compounds like this compound. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal degradation. This technique is highly effective for separating the target compound from non-volatile impurities and from other volatile components with sufficiently different boiling points.

In the synthesis of analogous compounds, such as 3-(3-trifluoromethylphenyl) propanol, distillation of the crude product has been shown to yield high purity levels. google.com While specific parameters for this compound are not extensively detailed in the provided literature, the conditions used for similar structures offer a valuable reference. For instance, the distillation of 3-phenylpropan-1-ol is preferably carried out under vacuum, at pressures between 0.1 mbar and 30 mbar, to achieve a purity of at least 99 wt.%. google.com

Table 1: Distillation Parameters for Phenylpropanol Analogs

| Compound | Pressure (MPa) | Temperature (°C) | Purity Achieved (%) |

|---|---|---|---|

| 3-(3-trifluoromethylphenyl) propanol | 0.2 - 0.3 | 20 - 30 | 99.78 |

| 3-(3-trifluoromethylphenyl) propanol | 0.2 - 0.3 | 30 - 40 | 99.81 |

| 3-(3-trifluoromethylphenyl) propanol | 0.2 - 0.3 | 40 - 50 | 99.80 |

This data is based on the synthesis of 3-(3-trifluoromethylphenyl) propanol and is presented as a reference for the potential purification of the fluoro analog. google.com

Chromatographic Methods

Column chromatography is a versatile and widely used technique for the purification of organic compounds. researchgate.net It separates components of a mixture based on their differential adsorption to a stationary phase while being moved by a mobile phase. For a moderately polar compound like this compound, silica gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is optimized to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) offers a more efficient separation and is particularly useful for achieving very high purity or for separating closely related compounds. For fluorinated aromatic compounds, specialized fluorinated stationary phases can provide unique selectivity compared to traditional C8 or C18 phases. google.com These phases can enhance the separation of halogenated compounds, making them a suitable option for the final polishing of this compound. google.com

Table 2: Chromatographic Systems for Phenylpropanol Derivatives

| Technique | Stationary Phase | Mobile Phase / Eluent | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum Ether / Acetone | Separation of pigments and polar compounds. rsc.org |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | General purification of organic compounds. researchgate.net |

| HPLC | Fluorinated Phenyl Phase | Various | Separation of halogenated aromatic compounds. google.com |

Purification of Precursors via Derivatization

In some synthetic routes, it is more efficient to purify a precursor intermediate rather than the final product. For instance, if this compound is synthesized from the corresponding aldehyde, 3-(3-Fluorophenyl)propanal, the purity of this aldehyde is critical. A known technique for purifying crude aldehydes is through the formation of a bisulfite adduct (a Bertagnini salt). nih.gov

This process involves reacting the crude aldehyde with a solution of sodium bisulfite. The resulting adduct often crystallizes from the reaction mixture, allowing for its isolation in a pure form by filtration. The purified adduct can then be treated with an acid or base to regenerate the highly pure aldehyde. This method was successfully applied to the purification of 3-(3-trifluoromethylphenyl)propanal, a close analog, yielding the pure aldehyde in 95% yield after regeneration. nih.gov

Extraction and Washing

Standard work-up procedures involving liquid-liquid extraction and washing are fundamental for the initial purification of the crude product. After the reaction is complete, the mixture is typically quenched and then extracted with an organic solvent such as ethyl acetate or diethyl ether. google.com This separates the desired product from water-soluble impurities. The organic layer is then washed sequentially with water, an acidic solution (like dilute HCl) to remove basic impurities, a basic solution (like aqueous sodium bicarbonate) to remove acidic impurities, and finally with brine to remove residual water before drying over an anhydrous salt like sodium sulfate. google.com

Chemical Reactivity and Mechanistic Studies of 3 3 Fluorophenyl Propan 1 Ol

Reactivity of the Hydroxyl Group

The terminal hydroxyl (-OH) group on the propyl chain is the primary site for many of the compound's characteristic reactions. As a primary alcohol, its reactivity is well-established, involving transformations such as oxidation, esterification, etherification, and nucleophilic substitution. msu.edubritannica.com The polarity of the C-O and O-H bonds makes the oxygen atom nucleophilic and the attached carbon and hydrogen atoms electrophilic. britannica.com

Oxidation Reactions (e.g., to aldehydes or ketones)

As a primary alcohol, 3-(3-Fluorophenyl)propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed. quora.comnih.gov

Partial oxidation, which stops at the aldehyde stage, requires careful selection of reagents and reaction setup to prevent over-oxidation. chemguide.co.uk Common methods involve using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane (B109758) (DCM), or by using acidified potassium dichromate(VI) and immediately distilling the aldehyde product as it forms. docbrown.infobyjus.com This prevents the aldehyde from undergoing further oxidation to the carboxylic acid. chemguide.co.uklibretexts.org

Complete oxidation to the corresponding carboxylic acid is achieved using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or an excess of acidified potassium dichromate(VI) solution, typically under reflux conditions. docbrown.infosavemyexams.com Heating the reaction mixture under reflux ensures that any intermediate aldehyde remains in the reaction vessel and is fully oxidized. chemguide.co.ukdocbrown.info

| Target Product | Typical Reagents | Reaction Conditions |

|---|---|---|

| 3-(3-Fluorophenyl)propanal | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| 3-(3-Fluorophenyl)propanal | K₂Cr₂O₇ / H₂SO₄ (limited amount) | Gentle heating with immediate distillation |

| 3-(3-Fluorophenyl)propanoic acid | K₂Cr₂O₇ / H₂SO₄ (excess) | Heating under reflux |

| 3-(3-Fluorophenyl)propanoic acid | Potassium Permanganate (KMnO₄) | Alkaline, followed by acid workup |

Esterification and Etherification

The hydroxyl group readily participates in condensation reactions to form esters and ethers.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium reaction where the removal of water can drive the reaction towards the formation of the ester product. masterorganicchemistry.com Alternatively, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used for a more rapid and often irreversible reaction. openochem.org

Etherification is commonly performed via the Williamson ether synthesis. This SN2 reaction involves two steps: first, the alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide to form the ether. msu.edu This method is most effective with primary alkyl halides to avoid competing elimination reactions. msu.edu

| Reaction Type | Reactant | Typical Reagents/Catalyst | Product Class |

|---|---|---|---|

| Esterification | Acetic Acid | H₂SO₄ (catalyst) | Ester |

| Esterification | Acetyl Chloride | Pyridine (B92270) (base) | Ester |

| Etherification | Methyl Iodide | 1. NaH (base); 2. CH₃I | Ether |

| Etherification | Ethyl Bromide | 1. NaH (base); 2. CH₃CH₂Br | Ether |

Nucleophilic Substitution of the Hydroxyl Group

The direct displacement of the hydroxyl group is unfavorable because the hydroxide (B78521) ion (OH⁻) is a strong base and thus a poor leaving group. openochem.orglibretexts.org Consequently, the hydroxyl group must first be "activated" by converting it into a better leaving group. unco.edu

One common method is to perform the reaction in the presence of a strong acid like HBr or HCl. youtube.com The acid protonates the hydroxyl group, transforming it into a good leaving group (water). A halide ion can then displace the water molecule via an SN2 mechanism. libretexts.orglibretexts.org

Another versatile strategy involves converting the alcohol into a sulfonate ester, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. unco.edu

| Activating Reagent | Intermediate Leaving Group | Nucleophile | Final Product |

|---|---|---|---|

| HBr (conc.) | -OH₂⁺ (Water) | Br⁻ | 1-Bromo-3-(3-fluorophenyl)propane |

| SOCl₂ (Thionyl chloride) | -OS(O)Cl (Chlorosulfite) | Cl⁻ | 1-Chloro-3-(3-fluorophenyl)propane |

| p-Toluenesulfonyl chloride (TsCl) | -OTs (Tosylate) | CN⁻ (e.g., from NaCN) | 4-(3-Fluorophenyl)butanenitrile |

Reactivity of the Aryl Fluorine Substituent

The reactivity of the aromatic ring is influenced by the electronic properties of both the fluorine atom and the propyl alcohol side chain.

Aromatic Electrophilic Substitution (e.g., Nitration and Regioselectivity)

In electrophilic aromatic substitution (SEAr), incoming electrophiles replace a hydrogen atom on the aromatic ring. wikipedia.org The position of this substitution is directed by the existing substituents. Both the fluorine atom and the alkyl group are ortho-, para-directors. libretexts.org

Fluorine: It deactivates the ring towards electrophilic attack due to its strong electron-withdrawing inductive effect (-I). However, it directs incoming electrophiles to the ortho and para positions because it can donate a lone pair of electrons through resonance (+R effect), which stabilizes the cationic intermediate (arenium ion) when attack occurs at these positions. libretexts.orgresearchgate.net The para-directing effect is often dominant. researchgate.net

Propyl Group: This alkyl chain is a weak activating group through an inductive effect and directs electrophiles to the ortho and para positions.

When considering nitration (using a mixture of nitric acid and sulfuric acid), the electrophile (NO₂⁺) will be directed to the positions that are activated by both groups and are sterically accessible. The positions ortho and para to the fluorine are C2, C4, and C6. The positions ortho and para to the propyl group are also C2, C4, and C6. Therefore, substitution is strongly favored at these positions over C5. The C4 and C6 positions are generally the most probable sites for substitution due to the strong para-directing nature of fluorine and to minimize steric hindrance.

| Position on Ring | Influence of Fluorine (at C1) | Influence of Propyl Group (at C3) | Predicted Reactivity for Nitration |

|---|---|---|---|

| C2 | Ortho (Activated) | Ortho (Activated) | Possible, some steric hindrance |

| C4 | Para (Strongly Activated) | Para (Activated) | Major Product Expected |

| C5 | Meta (Deactivated) | Meta (Deactivated) | Minor or no product |

| C6 | Ortho (Activated) | Ortho (Activated) | Major Product Expected |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the aromatic ring, is generally challenging for compounds like this compound. wikipedia.org The reaction requires the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to the leaving group. wikipedia.org

The this compound molecule lacks any such strong activating groups. The propyl alcohol chain is weakly activating, making the ring electron-rich and thus resistant to attack by nucleophiles. Therefore, the fluorine atom on the ring is generally considered unreactive towards the SNAr mechanism under standard conditions. nih.gov

It is noteworthy that in activated systems, fluoride (B91410) is an excellent leaving group for SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile on the ring. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the negatively charged Meisenheimer complex intermediate, thereby accelerating this key step. masterorganicchemistry.comstackexchange.com However, without the requisite activation, this reactivity is not observed.

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant chemical challenge. dntb.gov.ua However, the selective transformation of C-F bonds in fluoroaromatics like this compound into other functional groups is a highly desirable process for synthesizing novel molecules. mdpi.comresearchgate.net This functionalization can be broadly categorized into transition-metal-catalyzed and metal-free methods.

Transition metals, particularly nickel and palladium complexes, are effective in promoting C-F bond activation. mdpi.com These reactions typically proceed through an oxidative addition of the C-F bond to a low-valent metal center, followed by subsequent steps like transmetalation and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com For instance, nickel-catalyzed cross-coupling reactions can be used for amination, silylation, and coupling with organozinc reagents. researchgate.net Palladium catalysts are frequently used in Suzuki and other cross-coupling reactions, although the reactivity can be highly dependent on the electronic nature of the fluoroaromatic substrate. mdpi.com The presence of electron-withdrawing groups on the aromatic ring can facilitate the activation process. mdpi.com

Transition-metal-free methods for C-F bond activation have also gained attention as they can avoid potential metal contamination and often employ milder reaction conditions. mdpi.com These strategies may involve the use of strong bases, main-group reagents, or photoredox catalysis to cleave the C-F bond. rsc.org The reactivity in these systems is influenced by factors such as the position of the fluorine atom and the presence of directing groups that can assist in the bond-breaking process.

Interactive Table: Catalytic Systems for Aromatic C-F Bond Functionalization

| Catalyst System | Reaction Type | Substrate Example | Key Features |

| Nickel(0) Complexes | Cross-coupling, Amination, Silylation | Fluoroaromatics | High selectivity and activity, can tolerate various functional groups. mdpi.comresearchgate.net |

| Palladium Complexes | Suzuki Coupling, Borylation | Electron-deficient fluoroaromatics | Widely used for C-C bond formation, reactivity enhanced by electron-withdrawing groups. mdpi.com |

| Cobalt Catalysts | Borylation | Fluoroaromatics | Allows for functionalization under aerobic conditions. mdpi.com |

| Main Group Metals (Al, Ga, Zn) | C-H and C-F Activation | Fluoroarenes | Utilizes chemical cooperativity, often in heterobimetallic systems. rsc.org |

| Metal-Free (e.g., Photoredox) | Various Functionalizations | Fluoroarenes | Milder conditions, avoids transition metal use. mdpi.com |

Mechanistic Pathways of Key Transformations

Understanding the mechanisms behind the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic methods. Key transformations often involve radical intermediates and single-electron transfer steps, with catalysts and reagents playing a pivotal role in directing the reaction pathway.

Radical fluorination offers a complementary approach to traditional nucleophilic and electrophilic methods. wikipedia.org These reactions involve the generation of a carbon-centered radical, which then reacts with a fluorine atom source. wikipedia.org In the context of C-F bond functionalization, radical pathways are often initiated by photoredox catalysis. This process can lead to the formation of aryl radicals from fluoroaromatics, which can then participate in a variety of coupling reactions. researchgate.net The generation of radical intermediates can also be involved in trifunctionalization reactions of related unsaturated systems, where an initial radical addition is followed by cyclization and/or group migration. mdpi.com

Single-Electron Transfer (SET) is a fundamental process in many organic reactions involving fluoroaromatic compounds. rsc.org In a SET mechanism, a single electron is transferred from a donor (like a photocatalyst or a strong base) to an acceptor molecule (the fluoroaromatic substrate). chemrxiv.orgrsc.org This transfer generates a radical anion, which can then undergo fragmentation, leading to the cleavage of the C-F bond and the formation of an aryl radical. wikipedia.org This aryl radical can then be trapped by a variety of reagents to form the desired product. Photoredox catalysis is a powerful tool for initiating SET processes under mild conditions, using visible light to excite a photocatalyst which then engages in electron transfer with the substrate. rsc.org

Catalysts and reagents are central to enabling and controlling the reactivity of the C-F bond.

Transition Metal Catalysts : In catalytic cycles involving metals like Nickel (Ni) and Palladium (Pd), the metal center's role is to facilitate the key steps of oxidative addition and reductive elimination. mdpi.com For example, a Ni(0) species can oxidatively add to the C-F bond to form a Ni(II) intermediate. This intermediate can then undergo transmetalation with another reagent (e.g., an organozinc compound) and finally, reductive elimination regenerates the Ni(0) catalyst and yields the coupled product. mdpi.com

Main Group Metals : Main group metals like Aluminum (Al), Gallium (Ga), and Zinc (Zn) can activate C-F bonds through cooperative bimetallic mechanisms, where two metal centers work in concert to cleave the bond. rsc.org

Lewis Acids : Lewis acids can activate C-F bonds by coordinating to the fluorine atom, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Photoredox Catalysts : In light-mediated reactions, photocatalysts absorb light and become potent single-electron donors or acceptors, initiating radical chain reactions or SET pathways. rsc.org

Interactive Table: Role of Catalysts and Reagents

| Catalyst/Reagent Type | Role in Mechanism | Example(s) |

| Transition Metals (Pd, Ni) | Facilitate oxidative addition/reductive elimination cycles. mdpi.com | NiCl₂(dppp), Pd(OAc)₂ |

| Main Group Metals (Al, Ga, Zn) | Cooperative bimetallic activation of C-F bonds. rsc.org | Heterobimetallic complexes |

| Photocatalysts | Initiate Single-Electron Transfer (SET) upon light absorption. rsc.org | Iridium and Ruthenium complexes |

| Bases (e.g., KOtBu) | Deprotonation, can initiate SET in some systems. rsc.org | Potassium tert-butoxide |

| Lewis Acids | Coordinate to fluorine, increasing C-F bond polarity and reactivity. | Boron trifluoride (BF₃) |

Isomerization in fluorinated aromatic compounds can occur through various mechanisms, including thermal, photochemical, and catalytic pathways. For instance, the Z→E (cis-trans) thermal isomerization of fluorine-substituted azobenzene (B91143) derivatives has been studied computationally, revealing that the process involves a global structural change influenced by the position of the fluorine substituents on the conjugated system. rsc.orgresearchgate.net Photochemical isomerization is another common pathway, where absorption of light promotes the molecule to an excited state where the energy barrier to isomerization is lower. nih.govrsc.org While specific studies on the isomerization of this compound are not prevalent, the principles governing related fluorinated systems suggest that such transformations are plausible and would likely involve either rotation around single bonds in the propyl chain or, more energetically demanding, rearrangement of the aromatic ring, potentially under catalytic or photochemical conditions.

Derivatization and Structural Modification of 3 3 Fluorophenyl Propan 1 Ol

Derivatization of the Hydroxyl Functionality

The primary alcohol (-OH) group is a versatile functional handle for a range of chemical transformations, including acylation, alkylation, arylation, and conversion into effective leaving groups.

Acylation for Enhanced Properties and Characterization

Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form an ester. This transformation is fundamental in organic synthesis for protecting the hydroxyl group or for modifying the parent molecule's properties, such as lipophilicity and volatility, which can be advantageous for analytical characterization.

The reaction is typically catalyzed by a base, like pyridine (B92270) or 4-(N,N-dimethylamino)pyridine (DMAP), which activates the acylating agent and neutralizes the acidic byproduct. For example, the reaction of 3-(3-fluorophenyl)propan-1-ol with acetic anhydride yields 3-(3-fluorophenyl)propyl acetate. The conversion to an ester can be confirmed by spectroscopic methods such as infrared (IR) spectroscopy, which shows the appearance of a strong carbonyl (C=O) stretch, and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product | Catalyst/Conditions |

|---|---|---|

| Acetic Anhydride | 3-(3-Fluorophenyl)propyl acetate | Pyridine, room temperature |

| Benzoyl Chloride | 3-(3-Fluorophenyl)propyl benzoate | Triethylamine, Dichloromethane (B109758) |

| Trifluoroacetic Anhydride | 3-(3-Fluorophenyl)propyl 2,2,2-trifluoroacetate | Pyridine, 0 °C to room temperature |

Alkylation and Arylation for Structural Diversity

Alkylation: The conversion of alcohols to ethers via alkylation introduces significant structural diversity. The Williamson ether synthesis is a classic and widely employed method for this purpose. wikipedia.org The process involves two main steps:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. organic-synthesis.comedubirdie.com

Nucleophilic Substitution: The resulting sodium 3-(3-fluorophenyl)propan-1-oxide then reacts with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) via a bimolecular nucleophilic substitution (SN2) mechanism to yield the corresponding ether. masterorganicchemistry.com

This reaction is most efficient with methyl and primary alkyl halides, as secondary and tertiary halides are more prone to undergo competing elimination reactions. masterorganicchemistry.com

Arylation: The formation of aryl ethers from this compound is more complex. While the Williamson synthesis is generally not suitable for unactivated aryl halides, modern cross-coupling reactions, often catalyzed by transition metals like copper or palladium, provide effective routes. organic-chemistry.orgnih.gov These methods allow for the coupling of the alcohol with aryl halides or arylboronic acids to form alkyl aryl ethers, significantly expanding the accessible structural diversity.

Table 2: Examples of Alkylation and Arylation Reactions

| Reaction Type | Reagents | Product | Typical Method |

|---|---|---|---|

| Alkylation (Methylation) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1-Fluoro-3-(3-methoxypropyl)benzene | Williamson Ether Synthesis |

| Alkylation (Benzylation) | 1. Potassium Hydride (KH) 2. Benzyl (B1604629) Bromide (BnBr) | 1-(3-(Benzyloxy)propyl)-3-fluorobenzene | Williamson Ether Synthesis |

| Arylation | 1. Iodobenzene 2. Copper(I) catalyst | 1-Fluoro-3-(3-phenoxypropyl)benzene | Ullmann Condensation |

Formation of Tosylates and Other Leaving Groups

The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. To enhance its reactivity, it can be converted into a sulfonate ester, such as a tosylate (p-toluenesulfonate). This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. chemicalbook.com

The resulting 3-(3-fluorophenyl)propyl p-toluenesulfonate possesses a tosylate group that is an excellent leaving group, readily displaced by a wide range of nucleophiles. google.com This two-step sequence (tosylation followed by substitution) allows for the synthesis of various derivatives, such as nitriles (with NaCN), azides (with NaN₃), and alkyl halides (with LiBr), under mild conditions.

Table 3: Conversion to Tosylate and Subsequent Substitution

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-(3-Fluorophenyl)propyl p-toluenesulfonate | Convert -OH to a good leaving group (-OTs) |

| 2. Substitution | Sodium Cyanide (NaCN) | 4-(3-Fluorophenyl)butanenitrile | Formation of a new C-C bond |

| 2. Substitution | Lithium Bromide (LiBr) | 1-(3-Bromopropyl)-3-fluorobenzene | Formation of an alkyl halide |

Modification of the Phenyl Ring

The aromatic ring of this compound can also be chemically modified, primarily through electrophilic aromatic substitution, to introduce additional functional groups.

Introduction of Additional Substituents

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, allowing for the introduction of various substituents onto the phenyl ring. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. libretexts.org

In this compound, the ring has two substituents:

Fluorine (-F): An ortho-, para-directing but deactivating group due to its strong inductive electron-withdrawal and weaker resonance electron-donation. uomustansiriyah.edu.iq

3-Hydroxypropyl (-CH₂CH₂CH₂OH): A weakly activating, ortho-, para-directing alkyl group.

The directing effects of these two groups must be considered to predict the position of a new electrophile. The fluorine at position 3 directs incoming electrophiles to positions 2, 4, and 6. The alkyl chain at position 1 directs to positions 2, 4, and 6. Therefore, the positions most activated for substitution are C2, C4, and C6. Steric hindrance from the propyl chain might disfavor substitution at the C2 position. Thus, nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) would be expected to yield a mixture of products, with substitution likely favored at the C4 and C6 positions.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Products (Isomers) |

|---|---|---|

| Nitration | NO₂⁺ | 1-Fluoro-5-nitro-3-(3-hydroxypropyl)benzene and 1-Fluoro-2-nitro-5-(3-hydroxypropyl)benzene |

| Bromination | Br⁺ | 1-Bromo-5-fluoro-3-(3-hydroxypropyl)benzene and 2-Bromo-1-fluoro-5-(3-hydroxypropyl)benzene |

| Friedel-Crafts Acylation | RCO⁺ | Predominantly para-acylated product due to steric hindrance |

Ring Transformations

Transformations that alter the core aromatic ring structure of this compound are generally not common and require specialized, often harsh, reaction conditions. Reactions such as the Birch reduction could reduce the aromatic ring to a non-aromatic diene, but this would likely also affect the hydroxyl group on the side chain. Ring-opening fluorination reactions have been developed for some heterocyclic systems, but their application to a stable benzene ring like the one in this molecule is not a standard transformation. organic-chemistry.org For substituted benzenes, such transformations are synthetically challenging and not well-documented for this specific compound, representing a more theoretical area of modification.

Stereochemical Aspects of Derivatization and Their Impact on Biological Activity

The introduction of chirality into a drug molecule can have profound effects on its pharmacological profile, influencing its efficacy, metabolism, and potential for off-target effects. For a molecule like this compound, derivatization of the hydroxyl group or modification of the propanol (B110389) backbone can introduce one or more stereocenters. The spatial arrangement of substituents at these chiral centers can dictate how the molecule interacts with its biological target.

Future research in this area would necessitate the development of stereoselective synthetic routes to access enantiomerically pure derivatives of this compound. Subsequent in-vitro and in-vivo studies would then be crucial to elucidate the structure-activity relationships and determine the impact of stereochemistry on the desired biological effect. The following table outlines hypothetical derivatives and the type of stereochemical considerations that would be pertinent to their biological evaluation.

| Hypothetical Derivative | Potential Stereocenter(s) | Potential Impact on Biological Activity |

| Ester derivatives | Carbon bearing the ester group | Enantiomers could exhibit differential rates of hydrolysis by esterases, leading to variations in prodrug activation or clearance. |

| Ether derivatives | Carbon bearing the ether group | Stereoisomers may display different binding affinities to target proteins due to specific steric and electronic interactions. |

| Amino-substituted derivatives | Carbon(s) bearing the amino group and the original hydroxyl-bearing carbon | Diastereomers could have distinct pharmacological profiles, with one isomer being more active or selective for a particular biological target. |

This table is illustrative and based on general principles of stereopharmacology, as specific data for this compound derivatives is not currently available.

Synthesis of Complex Architectures Incorporating the this compound Moiety

The this compound scaffold, with its reactive hydroxyl group and fluorinated aromatic ring, represents a versatile starting material for the construction of more complex molecules. The fluorine atom can modulate the electronic properties of the phenyl ring and improve metabolic stability, making it an attractive feature in drug design.

However, a detailed survey of the literature does not reveal extensive examples of complex natural products or pharmacologically active agents that have been synthesized using this compound as a key building block. While the synthesis of various fluorinated compounds is a broad and active area of research, the specific application of this particular propanol derivative in the assembly of intricate molecular frameworks is not well-documented.

The potential for its use is significant. The hydroxyl group can be readily converted into a variety of other functional groups, such as aldehydes, carboxylic acids, or leaving groups for nucleophilic substitution, opening up numerous synthetic pathways. The fluorophenyl group can participate in cross-coupling reactions to form more elaborate biaryl structures or be further functionalized.

Future synthetic endeavors could explore the use of this compound in multicomponent reactions or as a key fragment in the convergent synthesis of complex targets. The development of novel synthetic methodologies that leverage the unique properties of this fluorinated building block would be a valuable contribution to the field of organic synthesis.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.com This approach offers a balance between accuracy and computational cost, making it ideal for studying molecules like 3-(3-Fluorophenyl)propan-1-ol. DFT calculations can predict a range of electronic properties that are crucial for understanding the molecule's stability and chemical behavior. researchgate.net

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive. researchgate.net Other predictable parameters include ionization potential, electron affinity, and global reactivity descriptors like electrophilicity and nucleophilicity. mdpi.comchemrxiv.org These calculations help in predicting how the molecule will interact with other chemical species. nih.gov For instance, mapping the electrostatic potential onto the electron density surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for potential chemical attack.

| Calculated Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Indicates regions susceptible to electrophilic attack, likely the phenyl ring and oxygen atom. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Predicts chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | Energy required to remove an electron (IP ≈ -EHOMO). | Quantifies the tendency to be oxidized. |

| Electron Affinity (EA) | Energy released when an electron is added (EA ≈ -ELUMO). | Quantifies the tendency to be reduced. |

| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | Provides a quantitative value for its electrophilic nature. |

| Nucleophilicity Index (N) | A measure of the ability of a molecule to donate electrons. | Provides a quantitative value for its nucleophilic nature. mdpi.com |

This table presents theoretical electronic properties that can be determined for this compound using DFT calculations. The significance is based on established principles of computational chemistry.

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on fundamental physical constants without using experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide highly accurate results, particularly for reaction mechanisms. nih.gov

For this compound, ab initio calculations can be employed to investigate the detailed pathways of chemical reactions. For example, these methods can elucidate the mechanism of oxidation of the primary alcohol group or electrophilic substitution on the fluorophenyl ring. By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a reaction can be mapped out. researchgate.net This provides critical mechanistic insights, such as identifying the rate-determining step and predicting the formation of major and minor products. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of conformational dynamics and intermolecular interactions by solving Newton's equations of motion for a system of interacting particles. dntb.gov.ua

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The molecule has several rotatable bonds, leading to a variety of possible three-dimensional structures (conformers). MD simulations can identify the most stable conformers and the energy barriers between them. nih.govnih.gov Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. dovepress.com

Furthermore, MD simulations can model the interactions between this compound and its environment, such as a solvent. By simulating the molecule in a box of water, for example, one can study the formation and dynamics of hydrogen bonds between the alcohol group and water molecules. dntb.gov.uaresearchgate.net This is crucial for understanding its solubility and behavior in aqueous environments.

| MD Simulation Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| Conformational Analysis | Identifies stable conformers and their relative populations. | Determines the predominant 3D shapes of the molecule in solution. nih.gov |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's structure from a reference frame over time. | Indicates if the molecule maintains a stable conformation during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms from their average positions. | Highlights flexible parts of the molecule, such as the propanol (B110389) chain. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes the structure of the solvent (e.g., water) around the molecule. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds formed. | Quantifies interactions between the alcohol group and solvent molecules or other solute molecules. dovepress.com |

This table outlines key analyses from a hypothetical Molecular Dynamics simulation of this compound, illustrating the types of insights that can be gained.

Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is to predict the course of a chemical reaction. By combining quantum mechanical calculations (like DFT or ab initio methods) with algorithms for locating transition states, researchers can map the entire reaction pathway. nih.gov A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, this approach could be used to model its synthesis or degradation. For instance, the mechanism for the reduction of a corresponding ketone or aldehyde to form the alcohol could be investigated. Computational methods can identify the structures of all intermediates and transition states, providing a step-by-step description of the reaction. nih.gov The calculated energy barrier (activation energy) can be used to estimate the reaction rate, offering a theoretical counterpart to experimental kinetics.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry and materials science for designing new molecules with desired properties. nih.govresearchgate.net These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov

For this compound, SAR modeling would involve designing a library of its derivatives and correlating their computed properties with a specific activity. mdpi.com For example, derivatives could be created by changing the position of the fluorine atom, adding other substituents to the phenyl ring, or modifying the alkyl chain. For each derivative, a set of molecular descriptors (e.g., steric, electronic, and lipophilic properties) would be calculated. mdpi.com These descriptors, often derived from quantum chemical calculations, are then used to build a QSAR model that can predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.

| Derivative Modification | Example Descriptor | Calculated Value (Hypothetical) | Predicted Activity (Hypothetical) |

|---|---|---|---|

| Parent: this compound | logP | 1.85 | 5.0 |

| Add 4-Chloro group | logP | 2.55 | 5.8 |

| Move Fluoro to position 2 | Dipole Moment | 2.1 D | 4.7 |

| Add 4-Methyl group | Polarizability | 16.5 ų | 5.3 |

| Replace -OH with -NH₂ | Hydrogen Bond Donors | 2 | 6.2 |

This table provides a hypothetical example of a dataset used for SAR modeling of this compound derivatives. Descriptors and activity are for illustrative purposes.

In Silico Approaches for Environmental Fate Prediction

In silico (computer-based) methods are increasingly used to predict the environmental fate and potential toxicity of chemicals, reducing the need for extensive experimental testing. insilicomoleculardiscovery.com These approaches often rely on Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its environmental properties. nih.gov

For this compound, these models can predict key parameters that determine its behavior and persistence in the environment. nih.gov Important properties include the octanol-water partition coefficient (log Kow), which indicates the potential for bioaccumulation; water solubility; soil sorption coefficient (Koc); and biodegradability. whiterose.ac.uk By inputting the molecular structure into predictive software or web-based platforms, a profile of its likely environmental behavior can be generated. confex.com This is particularly valuable for fluorinated compounds, as the carbon-fluorine bond can significantly influence their persistence and degradation pathways. nih.gov

| Environmental Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| Octanol-Water Partition Coefficient (log Kow) | 1.8 - 2.2 | Indicates a moderate tendency to partition into fatty tissues (bioaccumulation). |

| Water Solubility | ~1500 mg/L | Suggests moderate solubility in water, affecting its transport in aquatic systems. |

| Vapor Pressure | ~0.02 mmHg | Low volatility, suggesting it is less likely to be found in the atmosphere. |

| Bioconcentration Factor (BCF) | 15 - 25 L/kg | Low potential for accumulation in aquatic organisms. |

| Biodegradability | Not readily biodegradable | The fluorophenyl group may increase resistance to microbial degradation. |

This table shows illustrative environmental fate predictions for this compound based on typical QSPR models. Actual values would require specific model calculations.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(3-Fluorophenyl)propan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a comprehensive characterization.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons. In this compound, the spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the propyl chain, and the hydroxyl proton. The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling with neighboring protons, are crucial for assigning the structure. For instance, the methylene group adjacent to the hydroxyl group would appear as a triplet, coupled to the adjacent methylene group.

¹³C NMR spectroscopy maps the carbon framework of the molecule. A broadband proton-decoupled ¹³C NMR spectrum for this compound would display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the fluorine substituent, and the carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. biophysics.org For this molecule, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. organicchemistrydata.org This technique is particularly valuable for confirming the presence and electronic environment of the fluorine substituent.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 7.20-7.35 | m | 1H, Ar-H |

| ¹H | 6.85-7.00 | m | 3H, Ar-H |

| ¹H | 3.65 | t, J ≈ 6.5 | 2H, -CH₂-OH |

| ¹H | 2.70 | t, J ≈ 7.6 | 2H, Ar-CH₂- |

| ¹H | 1.85-1.95 | p, J ≈ 7.0 | 2H, -CH₂-CH₂-CH₂- |

| ¹H | 1.50 (variable) | s (broad) | 1H, -OH |

| ¹³C | ~163 (d, ¹JCF ≈ 245) | d | C-F |

| ¹³C | ~144 (d, ³JCF ≈ 7) | d | Ar-C |

| ¹³C | ~130 (d, ³JCF ≈ 8) | d | Ar-CH |

| ¹³C | ~124 (d, ⁴JCF ≈ 3) | d | Ar-CH |

| ¹³C | ~115 (d, ²JCF ≈ 21) | d | Ar-CH |

| ¹³C | ~113 (d, ²JCF ≈ 21) | d | Ar-CH |

| ¹³C | ~62 | s | -CH₂-OH |

| ¹³C | ~34 | s | -CH₂-CH₂-OH |

| ¹³C | ~31 | s | Ar-CH₂- |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (154.18 g/mol ). Common fragmentation pathways for this molecule would include the loss of a water molecule (M-18), cleavage of the C-C bonds in the propyl chain, and the formation of a stable tropylium (B1234903) or benzyl (B1604629) cation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₉H₁₁FO), HRMS would distinguish it from other compounds with the same nominal mass but different elemental compositions.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass | m/z | Description |

|---|---|---|---|---|

| [M]⁺ | C₉H₁₁FO⁺ | 154.0794 | 154 | Molecular Ion |

| [M-H₂O]⁺ | C₉H₉F⁺ | 136.0688 | 136 | Loss of water |

| [C₇H₆F]⁺ | C₇H₆F⁺ | 109.0454 | 109 | Fluorotropylium ion |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | 91 | Tropylium ion (from rearrangement) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), aromatic (C-H and C=C), aliphatic (C-H), carbon-oxygen (C-O), and carbon-fluorine (C-F) bonds. The O-H stretching vibration typically appears as a broad band around 3300-3500 cm⁻¹, while the aromatic and aliphatic C-H stretches are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric aromatic ring breathing modes are often more prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3500-3200 (broad) | Weak |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2960-2850 | Strong |

| Aromatic C=C stretch | 1600-1450 | Strong |

| C-O stretch (primary alcohol) | ~1050 | Weak-Medium |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For this compound, which may be a liquid or a low-melting solid at room temperature, X-ray crystallography would first require the growth of a suitable single crystal. If the compound is crystalline, this technique could provide definitive proof of its structure and reveal details about its packing in the solid state, such as hydrogen bonding networks involving the hydroxyl groups. In cases where the native compound does not crystallize readily, derivatization to a crystalline solid can be an effective strategy.

As of now, the crystal structure of this compound has not been reported in the crystallographic databases. Therefore, no experimental crystallographic data can be presented.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a set of laboratory techniques for the separation of mixtures. It is widely used to assess the purity of a compound and to isolate it from impurities or reaction byproducts.

Gas Chromatography (GC) is a common technique for separating and analyzing volatile compounds without decomposition. For purity assessment of this compound, a sample is vaporized and injected onto the head of a chromatographic column. The compound travels through the column at a rate determined by its boiling point and interactions with the stationary phase. The purity is determined by the percentage of the total peak area that corresponds to the main component.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection power of MS. nih.gov As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of the main peak as this compound and the tentative identification of any impurities based on their mass spectra.

Table 4: Representative Gas Chromatography Method Parameters

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID); 230 °C (MS Transfer Line) |

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is suitable for compounds that are not sufficiently volatile for GC. For this compound, a reversed-phase HPLC method would be most common, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). A UV detector is typically used for aromatic compounds.

Given the fluorinated phenyl group, a column with a pentafluorophenylpropyl (PFPP) stationary phase could also offer unique selectivity through dipole-dipole, π-π, and charge transfer interactions. omicsonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) couple the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for analyzing complex mixtures or quantifying compounds at very low levels. LC-MS/MS would provide high confidence in peak identification and is a powerful tool for impurity profiling.

Table 5: Representative High-Performance Liquid Chromatography Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

Enantioselective Chromatography for Chiral Analysis

The chiral center in this compound necessitates the use of enantioselective chromatographic techniques to separate and quantify its enantiomers. This is crucial for research purposes to understand the stereospecific properties and behavior of each enantiomer. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary methods employed for such analyses.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes for each enantiomer leads to different retention times, enabling their separation. The choice of the chiral stationary phase and the chromatographic conditions are critical for achieving optimal resolution.

For compounds structurally similar to this compound, polysaccharide-based and cyclodextrin-based CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, offer a broad range of enantioselectivity due to a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The presence of the aromatic ring and the hydroxyl group in this compound makes it a suitable candidate for resolution on these types of columns.

Cyclodextrin-based CSPs, which are macrocyclic oligosaccharides, separate enantiomers based on inclusion complexation. The hydrophobic cavity of the cyclodextrin (B1172386) can include the phenyl group of the analyte, while interactions between the hydroxyl groups on the rim of the cyclodextrin and the analyte's functional groups contribute to chiral recognition.

The mobile phase composition also plays a significant role in the separation. In normal-phase HPLC, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (such as isopropanol (B130326) or ethanol) are commonly used. In reversed-phase HPLC, aqueous buffers with organic modifiers like acetonitrile or methanol are employed. The choice between these modes depends on the specific CSP and the solubility of the analyte.

While specific enantioselective methods for this compound are not extensively documented in publicly available literature, methodologies developed for analogous phenylpropanol derivatives can be adapted. The following table outlines potential chromatographic conditions that could serve as a starting point for method development for the chiral analysis of this compound, based on successful separations of similar compounds.

Interactive Data Table: Potential Enantioselective HPLC and GC Methods for this compound

| Technique | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase / Carrier Gas | Flow Rate | Temperature | Detection |

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | 250 mm x 4.6 mm, 5 µm | n-Hexane / Isopropanol (90:10, v/v) | 1.0 mL/min | 25 °C | UV, 210 nm |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | 150 mm x 4.6 mm, 3 µm | Acetonitrile / Water (60:40, v/v) | 0.8 mL/min | 30 °C | UV, 210 nm |

| HPLC | Immobilized Cinchona Alkaloid (Quinidine-based) | 150 mm x 2.1 mm, 5 µm | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) | 0.5 mL/min | 20 °C | UV, 210 nm |

| GC | Permethylated β-cyclodextrin | 30 m x 0.25 mm, 0.25 µm | Helium | 1.2 mL/min | 120 °C | FID |

Applications and Emerging Research Areas

Use as a Precursor or Intermediate in Complex Organic Synthesis

Fluorinated alcohols, such as 3-(3-Fluorophenyl)propan-1-ol, are highly valued as intermediates in multi-step organic synthesis. alfa-chemistry.com Their unique properties, including high polarity and strong hydrogen-bonding capabilities, make them effective reagents. alfa-chemistry.comresearchgate.net The this compound molecule contains two key reactive sites: the hydroxyl group and the fluorinated aromatic ring. The hydroxyl group can be readily converted into other functional groups, such as amines, halides, or tosylates, allowing it to be linked to other molecular fragments.

This versatility makes it a key building block for introducing the 3-(3-fluorophenyl)propyl moiety into larger, more complex structures. For instance, in the synthesis of novel heterocyclic compounds, such as pyrazole (B372694) derivatives, fluorinated phenyl groups are crucial for modulating the biological activity of the final product. mdpi.com The synthesis of complex psychoactive agents, such as analogues of Citalopram, often involves the construction of molecules containing a fluorophenyl group attached to a larger scaffold, a process where a precursor like this compound could be a logical starting point for creating a required sidechain. nih.gov The alcohol provides a convenient handle for elaboration, enabling chemists to build intricate molecular architectures for various applications in medicine and materials science. researchgate.net

Role in Drug Discovery and Development (e.g., as a scaffold for biologically active molecules)

The 3-(3-fluorophenyl)propyl structure is a recognized scaffold in medicinal chemistry. The presence of the fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net

Derivatives built upon the this compound scaffold have been investigated for their ability to modulate various biological pathways. For example, research into new cytotoxic agents has explored compounds with a 1,3-diphenylpropane (B92013) backbone, which is structurally related to this compound. nih.gov By incorporating this scaffold into larger molecules, researchers can design compounds that interfere with cell proliferation pathways, potentially leading to new anticancer agents. nih.gov Similarly, the synthesis of pyrazole derivatives containing fluorinated phenyl groups has yielded compounds with potent activity against drug-resistant bacteria, indicating that this structural motif can be instrumental in modulating pathways essential for bacterial survival. mdpi.com

The 3-(3-fluorophenyl)propyl moiety is particularly significant in the development of ligands for neurological targets, such as serotonin (B10506) receptors. A key study focused on creating selective ligands for the human 5-HT1D receptor, a target for migraine therapies. nih.gov Researchers synthesized a series of compounds where fluorine was incorporated into a propyl linker attached to an indole (B1671886) core. nih.govresearchgate.net The study demonstrated that fluorination plays a critical role in achieving high-affinity and selective binding to the receptor. The 3-(3-fluorophenyl)propyl structure serves as a crucial component of these ligands, correctly positioning the pharmacophore for optimal interaction with the receptor's binding site. nih.govresearchgate.net Further research on analogues of the antidepressant Citalopram, which targets the serotonin transporter (SERT), also utilizes a fluorophenyl group as a key feature for interaction with the S1 binding site. nih.gov

| Compound Type | Target | Key Structural Feature | Reported Outcome | Source |

|---|---|---|---|---|

| 3-(3-(Piperidin-1-yl)propyl)indoles | Human 5-HT1D Receptor | Fluorine incorporated into the propyl linker | Maintained high affinity and selectivity for the target receptor. | nih.gov |

| 3-(3-(Piperazin-1-yl)propyl)indoles | Human 5-HT1D Receptor | Fluorine incorporated into the propyl linker | Demonstrated agonist efficacy in vitro. | nih.govresearchgate.net |

The introduction of fluorine into a drug candidate can have profound and often beneficial effects on its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). Studies on fluorinated 5-HT1D receptor ligands, which contain a fluorinated propyl structure similar to that derived from this compound, have provided valuable insights. nih.gov It was found that the incorporation of fluorine significantly reduced the basicity (pKa) of the molecules. nih.gov This reduction in basicity was shown to have a "dramatic, beneficial influence on oral absorption". nih.gov Furthermore, pharmacokinetic studies of structurally similar phenylpropanoic acid derivatives, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), show that these compounds are rapidly metabolized and widely distributed throughout various tissues in the body. nih.gov This suggests that compounds derived from a this compound scaffold are likely to be readily absorbed and distributed, a desirable characteristic for many drug candidates.

| Parameter | Observation | Consequence | Source |

|---|---|---|---|

| Basicity (pKa) | Significantly reduced in fluorinated analogues. | Improved oral absorption. | nih.gov |

| Metabolism & Distribution | Related phenylpropanoic structures undergo rapid metabolism and wide tissue distribution. | Potentially good bioavailability and access to target organs. | nih.gov |

Materials Science Applications (e.g., in fluoropolymers)

In materials science, fluorinated compounds are used to create high-performance materials with exceptional properties. researchgate.net Fluoropolymers, for example, are known for their outstanding thermal stability, chemical resistance, and low surface energy. Fluorinated alcohols can serve as important precursors in the synthesis of various fluorinated materials, including fluorosurfactants and specialty polymers. nih.gov The presence of residual, unreacted fluorinated alcohols has been identified in a range of commercially available fluorinated materials, indicating their role as building blocks in the manufacturing process. nih.gov